molecular formula C8H15NO B1682556 Tropine CAS No. 120-29-6

Tropine

Cat. No. B1682556
CAS RN: 120-29-6
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-UHFFFAOYSA-N
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Description

Tropine is a derivative of tropane having a hydroxy group at the 3-position. It is a natural product found in Datura stramonium . It has a role as a mouse metabolite and is a conjugate base of a tropinium .


Synthesis Analysis

Chemical synthesis of tropinone was achieved in 1901 . A root-expressed type III polyketide synthase from Atropa belladonna (AbPYKS) catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid . This catalysis proceeds through a non-canonical mechanism that directly utilizes an unconjugated N-methyl-Δ1-pyrrolinium cation as the starter substrate for two rounds of malonyl-Coenzyme A mediated decarboxylative condensation .


Molecular Structure Analysis

Tropine has a molecular formula of C8H15NO . Its IUPAC name is (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol . The molecular weight of Tropine is 141.21 g/mol .


Chemical Reactions Analysis

Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids . Some of these compounds, such as long-acting muscarinic antagonists, are used as medicines because of these effects .


Physical And Chemical Properties Analysis

Tropine is a poisonous white hygroscopic crystalline powder . It is a heterocyclic alcohol and an amine .

Scientific Research Applications

1. Role in Alkaloid Formation

Tropine, also known as tropan-3α-ol, is a crucial intermediate in the formation of various alkaloids. Studies have highlighted its role in the biosynthesis of hyoscyamine and other related alkaloids. For instance, in transformed root cultures of Datura stramonium, activities involving the acetylation of tropine using acetyl-coenzyme A have been identified. These processes contribute significantly to the alkaloid spectrum observed in Datura stramonium roots (Robins et al., 1991).

2. Microbial Biosynthesis Platforms

Research has successfully demonstrated the de novo production of tropine in yeast. This innovative approach utilizes a genetically engineered strain of yeast to produce tropine from simple carbon and nitrogen sources. This method not only paves the way for the industrial production of medicinal tropane alkaloids but also offers a platform for synthesizing non-canonical tropane alkaloid derivatives, enhancing their bioactive properties (Srinivasan & Smolke, 2019).

3. Development of Herbicides and Plant Growth Regulators

Tropine has been proposed as a sustainable source for the synthesis of dual-function quaternary tropinium salts. These salts demonstrate both plant growth-promoting properties and enhanced herbicidal action, suggesting their potential application in agriculture. The synthesized salts also exhibit high water solubility and surface-active properties, making them suitable for agricultural use (Parus et al., 2020).

4. Investigation of Tropane Alkaloid Metabolism

Studies have also focused on understanding the metabolic pathways involving tropine in various plants. For example, feeding experiments with tropine-3β-3H and N-methyl-14C in Datura meteloides plants have helped establish tropine as a direct precursor in the biosynthesis of several alkaloids (Leete, 1972).

5. Pharmaceutical and Medicinal Research

Tropine and its derivatives play a significant role in the pharmaceutical industry. They are integral to the synthesis of numerous active pharmaceutical substances with applications ranging from mydriatics to bronchodilators. The industrial production of these substances often relies on natural extraction from plants or chemical synthesis from tropinone, showcasing the importance of tropine in pharmaceutical applications (Grynkiewicz & Gadzikowska, 2008).

Safety And Hazards

Tropine is harmful if swallowed or inhaled . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Future Directions

There is ongoing research to engineer microbial biosynthesis platforms for de novo production of tropane alkaloids like Tropine . This could serve as a starting point for future optimization efforts towards realizing industrial fermentation of medicinal tropane alkaloids .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHOMWAPJJPNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859224
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tropine
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Vapor Pressure

0.01 [mmHg]
Record name Tropine
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Product Name

Pseudotropine

CAS RN

135-97-7, 120-29-6, 7432-10-2
Record name Pseudotropine
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)-
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Synthesis routes and methods I

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Synthesis routes and methods II

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A process as claimed in claim 8, wherein N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one is reacted with diisobutyl-aluminumhydride in benzene and at room temperature, to produce tropine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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